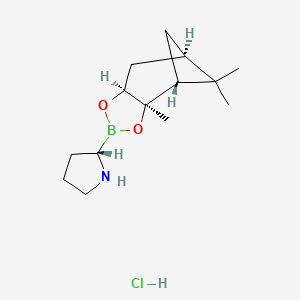

(S)-BoroPro-(-)-Pinanediol-HCl

Descripción

Overview of Boron-Containing Compounds in Organic and Medicinal Chemistry

Boron-containing compounds (BCCs) have become increasingly significant in the fields of organic and medicinal chemistry due to their versatile applications. unesp.brbenthamdirect.com Initially, their use in medicinal chemistry was limited due to concerns about potential toxicity. unesp.brbenthamdirect.com However, recent research has demonstrated that many BCCs are safe for therapeutic use, leading to the FDA approval of several boron-containing drugs for treating conditions like cancer, infections, and atopic dermatitis. unesp.bracs.orgresearchgate.net The unique chemical properties of boron allow these compounds to serve as reagents, catalysts, and therapeutic agents. benthamdirect.com

In organic synthesis, boron's utility is highlighted by its role in cross-coupling reactions, such as the Suzuki-Miyaura coupling, and as a reducing agent. benthamdirect.com The ability of boron to switch from a neutral, trigonal planar (sp² hybridized) state to an anionic, tetrahedral (sp³ hybridized) state under physiological conditions is a key feature of its biological activity. mdpi.com This structural flexibility is fundamental to their mechanism of action. acs.orgresearchgate.net The major classes of BCCs described in the literature include boranes, boronic acids and their derivatives, azaborines, and carboranes. unesp.brbenthamdirect.com The growing interest in BCCs continues to open new avenues for investigation in both synthetic and medicinal chemistry. unesp.brmdpi.com

Role of Boronic Acids as Enzyme Inhibitors

Boronic acids and their esters have emerged as a prominent class of enzyme inhibitors, a development highlighted by the clinical success of drugs like Bortezomib (B1684674) for treating multiple myeloma. benthamdirect.comnih.govtandfonline.com Their effectiveness stems from the unique electronic structure of the boron atom. The boron atom in a boronic acid possesses an empty p-orbital, making it a Lewis acid that can readily accept a pair of electrons from a nucleophilic residue in an enzyme's active site. acs.orgresearchgate.net

This interaction allows boronic acids to form a stable, tetrahedral covalent complex with key catalytic residues, such as serine in serine proteases. ingentaconnect.com This tetrahedral intermediate mimics the transition state of substrate hydrolysis, leading to potent and often reversible inhibition of the enzyme. ingentaconnect.comrsc.org The pKa of the boronic acid, which can be tuned by modifying its substituents, influences its inhibitory potency. ingentaconnect.com Boronic acid-based inhibitors have been successfully developed for a range of enzymes, including proteasomes, serine proteases (like thrombin), and β-lactamases. benthamdirect.comnih.govingentaconnect.com

Table 1: Examples of Boronic Acid-Based Enzyme Inhibitors

| Inhibitor Derivative | Target Enzyme | Inhibition Constant (Ki or IC50) |

|---|---|---|

| Thiophene sulfonamide phenyl boronic acid derivative | β-lactamase | Ki = 83 nM ingentaconnect.com |

| Functionalized aryl boronic acid (boronate 8) | Thrombin | IC50 = 12.3 µM ingentaconnect.com |

| Functionalized aryl boronic acid (boronate 8) | Factor XIa (FXIa) | IC50 = 1.4 µM ingentaconnect.com |

Chiral Boronic Esters in Asymmetric Synthesis

Non-racemic chiral boronic esters are highly valuable building blocks in modern organic synthesis. hud.ac.ukresearchgate.net Their stability to air and moisture, combined with their ability to be stereospecifically transformed into a wide array of functional groups—including amines, halides, arenes, and alkynes—makes them important targets for asymmetric synthesis. hud.ac.ukresearchgate.net The development of methods for the stereoselective synthesis of secondary and tertiary alkyl boronic esters has been an active area of research for decades. hud.ac.ukresearchgate.net

Strategies for preparing these chiral esters include the catalytic asymmetric diboration of olefins and the asymmetric hydrogenation of vinyl bis(boronic) esters. sioc-journal.cn Another innovative approach involves lithiation–borylation, where the addition of an enantioenriched carbenoid to a boronic ester, followed by a 1,2-migration, produces a homologated boronic ester with high stereocontrol. researchgate.net This iterative process allows for the precise, step-by-step extension of a carbon chain. researchgate.net The resulting chiral boronic esters are versatile intermediates, readily undergoing subsequent reactions like the Suzuki-Miyaura cross-coupling to form complex molecules with defined stereochemistry. acs.org

The Pinanediol Protecting Group: Stereochemical Control and Utility

In the synthesis of chiral boronic acids, protecting groups are essential to prevent unwanted side reactions and to control stereochemistry. researchgate.netpressbooks.pub The pinanediol group, derived from pinane, is a widely used chiral auxiliary for this purpose. vulcanchem.com Its rigid bicyclic structure provides a well-defined stereochemical environment that directs the stereochemistry of reactions at adjacent centers, particularly at the α-carbon of the boronic acid. google.com

Pinanediol boronic esters are known for their high stability compared to other boronic esters like those derived from pinacol (B44631). google.comgoogle.comchem-station.com This stability makes them robust enough to withstand various chemical manipulations during a multi-step synthesis. google.comgoogle.com While this stability is advantageous during synthesis, methods have been developed for its removal when the free boronic acid is required. These methods include transesterification with other boronic acids or diols, or destructive removal with reagents like boron trichloride. researchgate.netgoogle.comgoogle.com The use of pinanediol as a chiral directing and protecting group has been crucial in the synthesis of complex boronic acid-containing peptides and other chiral molecules. google.com

Table 2: Common Protecting Groups for Boronic Acids

| Protecting Group | Common Abbreviation | Key Features |

|---|---|---|

| Pinacol | pin | Most popular; stable for chromatography but reactive enough for direct use in coupling reactions. chem-station.com |

| Diaminonaphthaleneamide | dan | Very stable due to N-B coordination, which reduces Lewis acidity. chem-station.com |

| N-methyliminodiacetic acid | MIDA | Stable under a wide range of conditions; deprotected by basic hydrolysis. researchgate.netchem-station.com |

Contextualization of (S)-BoroPro-(-)-Pinanediol-HCl within Boronic Acid Chemistry

This compound is a specific chiral boronic ester that integrates several key features of modern boronic acid chemistry. chembk.com It is a derivative of proline, an α-amino acid, where the carboxylic acid group is replaced by a boronic acid moiety. This boronic acid is protected as an ester with (-)-pinanediol (B8470734), and the compound is supplied as a hydrochloride salt. chembk.comalfa-chemistry.com

The components of this molecule each serve a distinct purpose:

The (S)-proline backbone: Provides a specific stereochemical configuration ((S)-isomer) and a rigid pyrrolidine (B122466) ring, which can influence binding and reactivity.

The boronic acid moiety: Acts as the key functional group, capable of forming reversible covalent bonds with enzyme active sites, making it a potential enzyme inhibitor. smolecule.com

The (-)-pinanediol protecting group: Serves as a chiral auxiliary, ensuring stereochemical control during synthesis and providing stability to the boronic acid. The use of (-)-pinanediol complements the (S)-configuration of the proline backbone.

The hydrochloride salt: Enhances the stability and handling of the compound. chembk.com

This compound is a valuable reagent in asymmetric synthesis, used as a building block for creating more complex chiral molecules, particularly in the fields of drug discovery and natural product synthesis. chembk.comsmolecule.com Its structure is a prime example of how boronic acid derivatives are designed to be both stable and highly functional for specific chemical applications.

Table 3: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 149716-73-4 alfa-chemistry.com |

| Molecular Formula | C₁₄H₂₅BClNO₂ alfa-chemistry.com |

| Molecular Weight | 285.62 g/mol alfa-chemistry.com |

Propiedades

IUPAC Name |

(2S)-2-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24BNO2.ClH/c1-13(2)9-7-10(13)14(3)11(8-9)17-15(18-14)12-5-4-6-16-12;/h9-12,16H,4-8H2,1-3H3;1H/t9-,10-,11+,12-,14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVMNBVQOPZMPY-NTEAFONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@H]2C[C@H]3C[C@@H]([C@]2(O1)C)C3(C)C)[C@H]4CCCN4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678786 | |

| Record name | (2S)-2-[(3aR,4R,6R,7aS)-3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149716-73-4 | |

| Record name | Pyrrolidine, 2-[(3aR,4R,6R,7aS)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149716-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-[(3aR,4R,6R,7aS)-3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Stereochemical Control of S Boropro Pinanediol Hcl

Advanced Synthetic Methodologies for Boronic Acid Esters

The creation of chiral boronic esters is a cornerstone of modern asymmetric synthesis, providing versatile intermediates for constructing complex molecules. rsc.orgacs.org Organoboron compounds, particularly boronic esters, are valued for their stability compared to boranes, making them easier to handle and purify. rsc.org Their utility is further enhanced by the stereospecific nature of their subsequent transformations, which allow the carbon-boron bond to be converted into new C-C, C-O, C-N, or C-H bonds while retaining the stereochemical integrity of the starting material. rsc.orgnih.govresearchgate.net

A prevalent and effective strategy for the asymmetric synthesis of α-amino boronic acids, such as the proline derivative , is the Matteson homologation of chiral pinanediol boronic esters. nih.gov This method provides a robust pathway to enantiomerically enriched α-amino boronic esters.

The synthesis typically commences with a protected pyrrolidine (B122466) precursor, such as N-Boc-pyrrolidine, which is lithiated and then reacted with a suitable boron source. A common approach involves the reaction of an organometallic reagent with a borate (B1201080) ester, such as triisopropyl borate, followed by acidic hydrolysis to yield the boronic acid. wikipedia.orgnih.gov However, for stereoselective synthesis, the direct formation of a chiral boronic ester is preferred.

The Matteson homologation provides a powerful method for chain extension of a boronic ester with stereocontrol. nih.gov A general pathway for α-amino boronic acid derivatives involves the conversion of a starting pinanediol boronic ester into an α-chloroboronic ester. Subsequent nucleophilic substitution with an amine nucleophile, such as one derived from deprotonated N-Boc-pyrrolidine or by using lithium hexamethyldisilazide (LiHMDS), yields the desired α-amino boronic ester. nih.gov

Table 1: Key Steps in Matteson Homologation for α-Amino Boronic Esters

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Homologation | Dichloromethyllithium (LiCHCl₂) | α-chloroboronic ester |

| 2 | Nucleophilic Substitution | Lithium hexamethyldisilazide (LiHMDS) | α-(bis(trimethylsilyl)amino)boronic ester |

| 3 | Deprotection | Acidic workup | α-aminoboronic ester |

This table outlines the general sequence of the Matteson homologation as applied to the synthesis of α-amino boronic acid derivatives. nih.gov

The control of stereochemistry is paramount in the synthesis of (S)-BoroPro-(-)-Pinanediol-HCl. Chiral auxiliaries are employed to direct the formation of the desired stereoisomer. (+)-Pinanediol is a widely used and highly effective chiral diol for this purpose. nih.govacs.org

When a racemic or prochiral boronic acid is reacted with a chiral diol like (+)-pinanediol, a mixture of diastereomeric boronic esters is formed. The steric hindrance imposed by the pinanediol moiety directs the approach of reagents in subsequent reactions, leading to high diastereoselectivity. nih.gov Specifically, in the Matteson homologation, the pinanediol backbone controls the stereochemical outcome of the carbon-carbon bond formation. nih.gov The choice between (+)- or (–)-pinanediol determines which enantiomer of the final product is obtained. nih.gov For the synthesis of the (S)-BoroPro derivative, the corresponding chiral pinanediol is selected to ensure the formation of the (S) configuration at the carbon atom bonded to boron.

The formation of the pinanediol ester not only facilitates stereocontrol but also enhances the stability of the boronic acid, making it more amenable to purification and handling. researchgate.net

Achieving high enantiomeric purity often requires effective purification and resolution techniques. For boronic esters, several methods are employed.

Chromatography: Flash column chromatography is a common method for purifying boronic esters. researchgate.net However, the Lewis acidic nature of the boron atom can lead to strong adsorption or decomposition on standard silica (B1680970) gel. researchgate.netreddit.com To mitigate this, modified silica gel, such as silica impregnated with boric acid, or the use of neutral alumina (B75360) can be effective. researchgate.netresearchgate.net Eluent systems may also be modified with additives to improve separation. researchgate.net

Crystallization: The most common method for resolving enantiomers is through the crystallization of diastereomeric salts. wikipedia.org This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which, having different physical properties, can be separated by crystallization. wikipedia.org For amino-boronic acid derivatives, a chiral acid can be used to form diastereomeric salts that can then be separated. After separation, the resolving agent is removed to yield the pure enantiomer. wikipedia.org

Derivatization: Boronic esters can be converted into more stable and easily purified derivatives. For instance, reaction with diethanolamine (B148213) can form a crystalline adduct that can be isolated and then converted back to the boronic acid or ester. reddit.com Similarly, conversion to potassium trifluoroborate salts (BF₃K) can facilitate purification through crystallization. reddit.com

Table 2: Comparison of Purification Techniques for Chiral Boronic Esters

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Chromatography | Differential interaction with a chiral stationary phase. | Direct separation of enantiomers. | Can be expensive for large-scale purification. |

| Diastereomeric Crystallization | Formation and separation of diastereomers with different solubilities. wikipedia.org | Scalable and cost-effective. wikipedia.org | Success is unpredictable; requires suitable resolving agents. wikipedia.org |

| Derivative Formation | Conversion to a stable, crystalline derivative for purification. reddit.comreddit.com | Can improve stability and handling. | Requires additional chemical steps for formation and cleavage. |

The final step in the synthesis of the target compound is the formation of its hydrochloride salt. The presence of the pyrrolidine nitrogen atom, a basic secondary amine, allows for the straightforward formation of an ammonium (B1175870) salt upon treatment with an acid.

The purified (S)-BoroPro-(-)-Pinanediol ester is typically dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297), and treated with a solution of hydrogen chloride (HCl) in an anhydrous solvent. google.com The hydrochloride salt, being ionic, is generally much less soluble in nonpolar organic solvents than the free base and will precipitate out of the solution. The resulting solid can then be isolated by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum to yield the final this compound product. google.com This salt formation often improves the compound's stability and crystallinity, making it easier to handle and store.

Alternative Synthetic Routes and Their Comparative Efficacy

While the Matteson homologation using pinanediol esters is a dominant strategy, other methods for synthesizing boronic acids and esters exist.

One of the most common methods for preparing boronic acids involves the reaction of an organometallic intermediate, such as a Grignard or organolithium reagent, with a trialkyl borate at low temperatures. nih.govgoogle.com Subsequent acidic workup yields the boronic acid. wikipedia.org While widely applicable, this method can suffer from low yields and requires cryogenic temperatures to prevent multiple additions to the borate ester. nih.govgoogle.com

Another significant route is the Miyaura borylation, which involves the palladium-catalyzed cross-coupling of aryl or vinyl halides and triflates with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). wikipedia.org This method offers excellent functional group tolerance. nih.gov Variations of this approach, including iridium-catalyzed C-H borylation, have further expanded the scope of boronic ester synthesis. nih.gov

Table 3: Comparative Efficacy of Boronic Ester Synthetic Routes

| Synthetic Route | Key Features | Advantages | Limitations |

|---|---|---|---|

| Organometallic + Borate Ester | Reaction of Grignard/organolithium with B(OR)₃. nih.gov | Utilizes readily available starting materials. | Requires cryogenic temperatures; low yields possible. nih.govgoogle.com |

| Miyaura Borylation | Pd-catalyzed coupling of halides with diboron reagents. wikipedia.org | High functional group tolerance; mild conditions. nih.gov | Primarily for sp²-hybridized carbons; requires a pre-functionalized substrate. |

| Matteson Homologation | Stereoselective chain extension of chiral boronic esters. nih.gov | Excellent stereocontrol for α-chiral centers. nih.gov | Multi-step process; requires stoichiometric chiral auxiliary. |

| C-H Borylation | Transition metal-catalyzed direct borylation of C-H bonds. | High atom economy; late-stage functionalization. | Control of regioselectivity can be challenging. |

For the synthesis of α-amino boronic acids like this compound, the Matteson homologation remains a superior choice due to its direct and reliable control over the stereocenter adjacent to the boron atom. nih.gov

Control of Stereochemistry in Boronic Ester Synthesis

The absolute and relative stereochemistry of boronic esters can be controlled through several key strategies. The formation of highly enantioenriched boronic esters has been a major focus of research, leading to both stoichiometric and catalytic methods. rsc.org

Chiral Auxiliaries: As discussed, using chiral diols like pinanediol to form diastereomeric esters is a classic and effective method. acs.orgnih.govnih.gov The auxiliary can be removed and recycled after it has served its purpose in directing the stereochemistry of one or more synthetic steps.

Asymmetric Catalysis: The development of catalytic asymmetric methods represents a more atom-economical approach. For example, rhodium-catalyzed asymmetric hydroboration of alkenes using chiral ligands can produce enantioenriched boronic esters. acs.org Similarly, copper-catalyzed enantioselective additions of diboron reagents to various substrates are also powerful tools. organic-chemistry.org

Substrate Control: In some cases, the inherent chirality of the starting material can be used to direct the stereochemical outcome of a borylation reaction.

The ability to perform stereospecific transformations on the resulting enantioenriched boronic esters is crucial. rsc.org Reactions such as oxidation to alcohols, amination to amines, and various cross-coupling reactions often proceed with high fidelity, either through retention or inversion of the configuration at the carbon-boron center, thus transferring the carefully installed chirality to the final product. rsc.orgnih.govnih.gov

Influence of Chiral Auxiliaries, specifically Pinanediol

Pinanediol serves as an inexpensive yet highly effective chiral auxiliary in the asymmetric synthesis of boronic esters that possess a stereogenic center adjacent to the boron atom. rsc.org The stereochemistry of the final product is controlled by selecting either the (+)- or (–)-enantiomer of pinanediol. researchgate.net This methodology, pioneered by Matteson, involves the homologation of chiral pinanediol boronic esters. rsc.orgresearchgate.net

The general approach begins with the conversion of substituted pinanediol boronic esters into α-chloroboronic esters through Matteson homologation. researchgate.net The bulky and conformationally rigid pinanediol moiety effectively shields one face of the molecule, directing the approach of incoming reagents and leading to a highly stereoselective reaction. This steric hindrance is a key factor in the high degree of stereocontrol observed in these syntheses. nih.gov The resulting α-chloroboronic esters can then undergo nucleophilic substitution with reagents like lithium hexamethyldisilazide (LiHMDS) to introduce an amino group precursor, ultimately yielding the desired α-aminoboronic esters with high enantiopurity. researchgate.net The stability of the pinanediol ester throughout these transformations is crucial for the success of the synthesis. nih.gov

Diastereoselectivity in α-Substituted Boronic Esters

The use of pinanediol as a chiral auxiliary allows for exceptional levels of diastereoselectivity in the synthesis of α-substituted boronic esters. A key reaction in this process is the Matteson homologation, which involves the reaction of a pinanediol boronic ester with (dichloromethyl)lithium. This reaction inserts a chloromethyl group into the carbon-boron bond, and due to the directing effect of the pinanediol auxiliary, it proceeds with greater than 99% diastereoselectivity.

This high level of stereocontrol has been demonstrated in the synthesis of various chiral molecules. For instance, the reaction of pinanediol boronic esters with (dichloromethyl)lithium, followed by treatment with zinc chloride, reliably yields the corresponding α-chloro boronic esters in a diastereomeric excess that is typically between 97-99%. nih.gov This α-chloro intermediate is then a versatile precursor for introducing a wide range of substituents at the α-position via nucleophilic substitution, with the stereochemistry being retained or inverted depending on the reaction mechanism. The predictable and high diastereoselectivity afforded by the pinanediol auxiliary makes it a foundational tool for the asymmetric synthesis of complex chiral boronic esters. nih.gov

Mechanism of Pinanediol Ester Cleavage to Yield Free Boronic Acids

While pinanediol boronic esters are valued for their stability during synthesis and purification, the final step often requires the cleavage of the pinanediol group to release the free boronic acid. researchgate.netnih.gov The removal of this protecting group can be challenging and requires methods that are effective without compromising the stereochemical integrity of the target molecule. nih.gov Several strategies have been developed for this deprotection, including acidic hydrolysis, oxidative cleavage, and enzymatic approaches.

Acidic Hydrolysis Methods and Racemization Considerations

Acidic hydrolysis is a common method for the deprotection of boronate esters. nih.gov The process typically involves treating the pinanediol ester with an aqueous acid solution. For example, hydrolysis in degassed hydrochloric acid (HCl) under reflux has been used to convert the pinanediol ester to the free boronic acid. researchgate.net

However, the removal of protecting groups can sometimes be unpredictable, and harsh acidic conditions can pose a risk to sensitive functional groups within the molecule or lead to racemization at the stereogenic α-carbon. nih.gov An alternative, milder approach involves a two-step protocol. First, the pinanediol ester undergoes transesterification with diethanolamine, which forms a new boronate ester that precipitates from the reaction mixture. This intermediate is then subjected to mild acidic hydrolysis (e.g., 0.1 M HCl) to yield the free boronic acid. nih.govsemanticscholar.org This method offers the advantages of proceeding under mild conditions and often results in a cleaner reaction. semanticscholar.org Studies on pinanediol (hydroxymethyl)boronate have shown that heating in acidic D₂O for an hour primarily affects the pinanediol moiety, suggesting a degree of stability for the C-B bond under these conditions. nih.gov

Oxidative Cleavage Strategies

Oxidative cleavage provides an alternative route to deprotect pinanediol boronic esters, particularly when acidic conditions are not suitable for the substrate. nih.govnii.ac.jp The most commonly employed reagent for this purpose is sodium periodate (B1199274) (NaIO₄) or sodium metaperiodate. nii.ac.jpacs.orgresearchgate.net This method involves the oxidative cleavage of the diol protecting group. acs.org

The reaction is typically carried out using sodium metaperiodate in the presence of a buffer, such as aqueous ammonium acetate (NH₄OAc). acs.org This procedure is often compatible with a variety of substrates and can yield the desired boronic acid cleanly and relatively quickly. nii.ac.jpacs.org Oxidative cleavage is considered a reliable method for the deprotection of various cyclic boronate esters. nih.govsemanticscholar.org

Table 1: Comparison of Pinanediol Ester Cleavage Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acidic Hydrolysis | Aqueous HCl | Reflux | Direct conversion | Harsh conditions may cause side reactions or racemization researchgate.netnih.gov |

| Transesterification/Hydrolysis | 1. Diethanolamine 2. Dilute HCl | Room Temperature | Mild conditions, high purity nih.govsemanticscholar.org | Two-step process |

| Oxidative Cleavage | Sodium Periodate (NaIO₄), NH₄OAc | Aqueous buffer | Compatible with acid-sensitive groups, clean reaction nii.ac.jpacs.org | Requires an oxidizing agent |

Enzymatic Cleavage Approaches for Stereochemical Integrity

Enzymatic methods represent a highly specific and mild approach to chemical transformations, offering the potential to preserve stereochemical integrity. While direct enzymatic hydrolysis to cleave the pinanediol ester and release the free boronic acid is not extensively documented, enzymes have been shown to catalyze reactions involving boronic esters under aqueous conditions.

For instance, engineered protoglobin nitrene transferase enzymes can catalyze the amination of boronic esters. It is hypothesized that this process involves the in-situ hydrolysis of the boronic ester to the corresponding boronic acid prior to the enzymatic C-B bond cleavage and C-N bond formation. This demonstrates that enzymatic systems can be compatible with boronic esters and facilitate their conversion in aqueous environments. Furthermore, lipases, such as Candida antarctica lipase (B570770) B (CALB), have been used for the highly enantioselective kinetic resolution of chiral alcohols containing a boronate ester. acs.org This process involves the enzymatic transesterification of the boronic ester-containing substrate, highlighting the ability of enzymes to interact selectively with these compounds while maintaining stereocontrol. acs.org These examples suggest the potential for developing specific enzymatic systems for the controlled deprotection of pinanediol esters where maintaining stereochemical purity is paramount.

Stability of Pinanediol Boronic Esters under various conditions

Pinanediol boronic esters are renowned for their exceptional stability compared to boronic esters derived from other diols, such as pinacol (B44631). nih.gov They are among the most hydrolytically and thermodynamically stable boronic esters known. This stability is attributed to the steric bulk and rigid structure of the pinanediol moiety, which protects the boron center from hydrolysis and other reactions. nih.gov

This enhanced stability is advantageous during synthesis and purification, as it allows the compounds to withstand various reaction conditions and chromatographic purification without significant degradation. nih.gov Studies have shown that pinanediol esters are significantly more resistant to hydrolysis than esters derived from simpler diols. For example, under basic conditions, pinanediol (hydroxymethyl)boronate shows no degradation over several days at room temperature. nih.gov In aqueous acetonitrile, pinanediol forms a very stable trigonal ester with phenylboronic acids. However, this high stability can also make the final deprotection step to release the free boronic acid more challenging, necessitating the specific cleavage methods described previously.

Applications of S Boropro Pinanediol Hcl in Advanced Chemical Synthesis

Role as a Key Chiral Intermediate in Medicinal Chemistry

(S)-BoroPro-(-)-Pinanediol-HCl serves as a fundamental chiral intermediate in the synthesis of complex molecules, particularly in the realm of medicinal chemistry. Its stereochemically defined structure is crucial for creating compounds with specific three-dimensional arrangements, which is often a prerequisite for potent and selective biological activity. The pinanediol group acts as a chiral auxiliary, guiding the stereochemical outcome of subsequent reactions, while the boronic acid moiety provides a reactive handle for a variety of chemical transformations. This combination makes it an invaluable tool for medicinal chemists aiming to construct intricate molecular architectures with high precision. The ability to introduce the boroProline motif enantiomerically pure is a significant advantage in the synthesis of peptide-based pharmaceuticals and other chiral drugs. nih.gov

Utilization in the Synthesis of Peptide Boronic Acids

One of the most significant applications of this compound is in the synthesis of peptide boronic acids (PBAs). nih.govrsc.org PBAs are a class of compounds that have garnered considerable attention for their therapeutic potential, largely due to their ability to act as potent enzyme inhibitors. nih.gov The synthesis of PBAs often involves the coupling of the this compound unit with other amino acids or peptide fragments.

The primary amine of this compound readily participates in standard peptide coupling reactions. rsc.org These reactions involve the formation of an amide bond between the proline nitrogen of the boroProline unit and the carboxyl group of an incoming amino acid or peptide. A variety of coupling reagents can be employed to facilitate this process, including carbodiimides and phosphonium (B103445) or uronium salts. bachem.comomicsonline.orgpeptide.com The choice of coupling reagent and reaction conditions is critical to ensure high yields and minimize side reactions, such as racemization. researchgate.net The pinanediol ester protects the boronic acid moiety during the coupling process, preventing unwanted side reactions. nih.gov This straightforward coupling methodology allows for the modular and efficient assembly of diverse peptide boronic acid libraries for screening and optimization. rsc.org

Table 1: Examples of Coupling Reagents Used in Peptide Synthesis

| Coupling Reagent Class | Examples |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) |

| Phosphonium Salts | BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) |

| Uronium/Iminium Salts | TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) |

This table provides examples of common coupling reagents and is not exhaustive.

The mixed anhydride (B1165640) method is another effective strategy for forming the peptide bond in the synthesis of peptide boronic acids. organicreactions.orgresearchgate.netthieme-connect.de This procedure involves the activation of a carboxyl group of an N-protected amino acid by forming a mixed anhydride, typically with an alkyl chloroformate in the presence of a tertiary amine. researchgate.netgoogle.com This activated species then reacts with the amino group of this compound to form the desired dipeptide. The mixed anhydride method can be advantageous in certain synthetic contexts, offering a cost-effective and efficient means of peptide bond formation. thieme-connect.de Careful control of the reaction temperature is often necessary to minimize side reactions, such as the formation of urethane (B1682113) byproducts. researchgate.net

Precursor in the Development of Enzyme Inhibitors

The boroProline scaffold, derived from this compound, is a privileged structure in the design of enzyme inhibitors. nih.gov The boronic acid functional group is capable of forming a stable, covalent, yet reversible, bond with the catalytic serine or threonine residues found in the active sites of many proteases. This interaction leads to potent and often highly specific inhibition of the target enzyme.

This compound is a key precursor in the synthesis of proteasome inhibitors. nih.gov The proteasome is a large protein complex responsible for degrading unwanted or damaged proteins within the cell, and its inhibition has proven to be an effective strategy in cancer therapy. nih.govnih.gov Peptide boronic acids, such as bortezomib (B1684674) and ixazomib, are clinically approved proteasome inhibitors that contain a boronic acid warhead. nih.govmdpi.com The synthesis of analogs of these drugs often utilizes this compound or similar building blocks to introduce the crucial boroProline moiety. rsc.orgresearchgate.net Researchers have developed various synthetic routes to incorporate this unit into larger peptide frameworks, leading to the discovery of novel and potent proteasome inhibitors. nih.govresearchgate.net

Table 2: Research Findings on BoroProline-Containing Proteasome Inhibitors

| Compound Class | Key Findings |

| Dipeptidyl Boronic Acids | Exhibit potent inhibition of the 20S proteasome. mdpi.com |

| Tripeptide Boronic Acids | Structural modifications can lead to enhanced cellular activity against cancer cell lines. researchgate.net |

| Non-Peptide Boronic Acid Derivatives | Rational design has led to compounds with significant proteasome inhibitory activity. nih.govresearchgate.net |

This table summarizes general findings from the cited research and does not represent an exhaustive list of all studies.

This compound is extensively used in the development of inhibitors for dipeptidyl peptidases, such as DPP-IV and Fibroblast Activation Protein (FAP). researchgate.net DPP-IV is a therapeutic target for type 2 diabetes, as its inhibition increases the levels of incretin (B1656795) hormones that stimulate insulin (B600854) secretion. nih.govnih.govmdpi.com BoroProline-based dipeptidyl boronic acids are among the most potent DPP-IV inhibitors known. researchgate.net The synthesis of these inhibitors typically involves coupling an appropriate amino acid to this compound. researchgate.net Modifications at the 4-position of the boroProline ring have been explored to enhance potency and selectivity against related enzymes like DPP8 and DPP9. researchgate.net

Table 3: Inhibition Data for Selected BoroProline-Based Dipeptidyl Peptidase Inhibitors

| Inhibitor | Target Enzyme | Key Finding |

| Arg-(4S)-boroHyp | DPP-IV, DPP8, DPP9 | Potent inhibitor of all three enzymes. researchgate.net |

| (4S)-Hyp-(4R)-boroHyp | DPP-IV | Exhibits selectivity for DPP-IV over DPP8 and DPP9. researchgate.net |

This table presents specific examples from the literature to illustrate the impact of structural modifications.

Synthesis of Penicillin-Binding Protein (PBP) Inhibitors

This compound serves as a key chiral starting material for the synthesis of boronic acid-based inhibitors targeting Penicillin-Binding Proteins (PBPs). PBPs are essential bacterial enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. nih.govdiva-portal.org Inhibition of these enzymes leads to cell lysis and bacterial death, making them a primary target for β-lactam antibiotics. researchgate.netstudy.com Boronic acids have emerged as a promising class of non-β-lactam PBP inhibitors because they can form a reversible covalent bond with the catalytic serine residue in the PBP active site, mimicking the transition state of the natural substrate. researchgate.netstudy.commdpi.com

The synthesis of these inhibitors typically involves an acylation reaction where the secondary amine of the pyrrolidine (B122466) ring of this compound is coupled with a desired carboxylic acid. nih.govmdpi.com This reaction, often facilitated by standard peptide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine), forms a stable amide bond. nih.govmdpi.com This straightforward coupling allows for the introduction of various side chains (R-groups), enabling the exploration of structure-activity relationships to optimize inhibitor potency and selectivity. The pinanediol group serves as a protecting group for the boronic acid, which can be removed in a later step to yield the active boronic acid inhibitor. mdpi.com

Incorporation into Radiolabeled Tracers for Imaging

Boronic acid derivatives, including structures derived from the BoroPro scaffold, are increasingly being used to develop radiolabeled tracers for non-invasive molecular imaging techniques like Positron Emission Tomography (PET). nih.govresearchgate.net These tracers allow for the in-vivo visualization and quantification of specific biological targets, such as enzymes or cell surface receptors, aiding in disease diagnosis, staging, and monitoring treatment response. unito.it

One successful strategy involves conjugating the BoroPro-based inhibitor to a chelating agent, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). This chelator can then stably incorporate a positron-emitting metal radionuclide, like Gallium-68 (⁶⁸Ga). mdpi.comnih.gov For example, a ⁶⁸Ga-DOTA-D-Alanine-BoroPro radiotracer has been developed to image Fibroblast Activation Protein (FAP), a serine protease overexpressed in the microenvironment of many tumors. mdpi.comnih.govresearchgate.net

Another advanced approach involves the formation of a stable boron-[¹⁸F]fluorine bond. nih.gov The boronic acid moiety can be converted to a trifluoroborate salt (-BF₃⁻), which can be readily labeled with Fluorine-18 (B77423) (¹⁸F), a widely used PET isotope. nih.govresearchgate.net This method allows for direct and efficient radiolabeling, creating tracers such as ¹⁸F-labeled boramino acids that serve as mimics for natural amino acids to image metabolic pathways in tumors. nih.govnih.gov This technique provides a powerful tool for developing new classes of PET tracers for oncology and other fields. nih.gov

Strategies for Modifying the Boronic Acid Moiety

The boronic acid group is the key "warhead" of the inhibitor, responsible for binding to the catalytic serine of the target enzyme. researchgate.net However, in its free form, it can be reactive and prone to forming trimers (boroxines). During synthesis, it is typically protected, most commonly as a pinanediol ester, as seen in this compound. mdpi.comnih.gov

The primary modification strategy during the synthesis of the final active compound is the deprotection of this ester. This is often achieved under mild oxidative conditions, for instance, using sodium periodate (B1199274) (NaIO₄) and an ammonium (B1175870) salt like ammonium acetate (B1210297), or through transesterification with another diol. mdpi.com This unmasks the boronic acid, rendering the inhibitor active. The choice of the pinanediol group is strategic, as it is a chiral auxiliary that helps establish the stereochemistry of the adjacent carbon atom during the initial synthesis of the BoroPro scaffold. researchgate.net

Impact of Structural Variations on Inhibitory Activity

Research has shown that different benzamido groups attached to a methylboronic acid core result in varied inhibitory concentrations (IC₅₀). For example, a study identified (2-nitrobenzamido)methylboronic acid as a potent inhibitor against PBPs from different classes. researchgate.net The introduction of specific substituents on the aromatic ring can enhance binding by forming additional interactions within the enzyme's active site. researchgate.net Conversely, some modifications, such as simple variations in the amide bonding moiety, may not lead to improved activity. nih.gov The stereochemistry is also critical; for instance, in boroalanine derivatives, the D-isomer was found to be significantly more potent than the L-isomer against certain PBPs. researchgate.net

| Compound Modification | Target PBP | Observed Activity (IC₅₀) | Reference |

|---|---|---|---|

| (2,6-dimethoxybenzamido)methylboronic acid | R39 (Class C) | 1.3 µM | researchgate.net |

| (2-nitrobenzamido)methylboronic acid | R39 (Class C) | 0.6 µM | researchgate.net |

| (2-nitrobenzamido)methylboronic acid | PBP1b from S. pneumoniae (Class A) | 26 µM | researchgate.net |

| (2-nitrobenzamido)methylboronic acid | PBP2xR6 from S. pneumoniae (Class B) | 138 µM | researchgate.net |

| Boronic acid 37 (acetamido side chain) | PBP1b from S. pneumoniae | 6.9 µM | study.com |

Design of Bone-Targeted Derivatives

To enhance the delivery of drugs to bone tissue, a common strategy is to conjugate the active therapeutic agent to a bone-targeting moiety. austinpublishinggroup.com This is particularly relevant for treating bone-related diseases like osteomyelitis or bone metastases. Bisphosphonates (BPs), such as alendronate, are well-known for their high affinity for hydroxyapatite, the primary mineral component of bone. nih.govaustinpublishinggroup.com

Boronic acid-based inhibitors have been successfully conjugated to bisphosphonates to create bone-targeted derivatives. nih.gov The synthesis involves creating a linker on the inhibitor molecule that can be covalently attached to the bisphosphonate. For example, a key boronic acid dipeptide pinanediol ester intermediate can be coupled to a functionalized linker, which is then conjugated to alendronate. nih.gov The final step involves the deprotection of the pinanediol ester to release the active boronic acid. nih.gov This approach allows for the selective accumulation of the inhibitor in bone tissue, which can increase therapeutic efficacy at the target site while minimizing systemic side effects. nih.gov

Mechanistic and Theoretical Investigations

Investigations into Enzyme-Inhibitor Interactions

(S)-BoroPro-(-)-Pinanediol-HCl is recognized as a potent inhibitor of certain classes of serine proteases. Its efficacy stems from the unique properties of the boronic acid moiety, which acts as a transition-state analog, effectively blocking the catalytic activity of the target enzyme.

The inhibitory action of boronic acids like the active form of this compound is a multi-step process that involves both initial non-covalent binding and subsequent reversible covalent bond formation. nih.gov This two-step mechanism is crucial for its inhibitory potency. nih.gov

Initially, the inhibitor forms a non-covalent complex with the enzyme, guided by molecular recognition between the inhibitor's structure and the enzyme's active site. nih.gov Following this initial binding, the electrophilic boron atom of the boronic acid is attacked by the nucleophilic hydroxyl group of the catalytic serine residue in the enzyme's active site. This results in the formation of a stable, reversible tetrahedral boronate adduct. This covalent complex mimics the tetrahedral intermediate of peptide bond hydrolysis, but is significantly more stable, thus effectively inhibiting the enzyme. nih.gov

The reversibility of this covalent bond is a key feature of boronic acid inhibitors. nih.gov This allows for a dynamic equilibrium between the bound and unbound states of the inhibitor.

The specificity of this compound for certain serine proteases is dictated by a combination of covalent and non-covalent interactions within the enzyme's active site. The proline-like structure of the inhibitor plays a crucial role in orienting the boronic acid "warhead" for optimal interaction with the catalytic triad (B1167595) (serine, histidine, and aspartate) of the protease.

Computational analyses of similar pyrrolidine (B122466) boronic acids suggest that upon covalent bond formation with the active site serine, the proton from the serine's hydroxyl group is transferred to a neighboring lysine (B10760008) or histidine residue. nih.gov This proton transfer is a key step in the formation of the stable tetrahedral adduct. nih.gov

While the covalent bond to the serine residue is the primary inhibitory interaction, non-covalent interactions further stabilize the enzyme-inhibitor complex. These can include hydrogen bonds and van der Waals interactions between the pyrrolidine ring and other residues within the active site. The stereochemistry of the inhibitor is critical, as the precise three-dimensional arrangement of atoms determines the goodness of fit within the chiral environment of the enzyme's active site.

Table 1: Key Interactions in the Enzyme Active Site

| Interaction Type | Involved Residues/Moieties | Significance |

| Covalent Bonding | Boronic acid and Serine hydroxyl group | Forms a stable, reversible tetrahedral boronate adduct, mimicking the transition state of peptide bond hydrolysis. nih.gov |

| Proton Transfer | Serine hydroxyl proton and neighboring Lysine/Histidine | Facilitates the formation of the covalent adduct. nih.gov |

| Non-Covalent Interactions | Pyrrolidine ring and active site residues | Stabilize the enzyme-inhibitor complex and contribute to specificity. |

Prodrug Behavior and In Situ Activation of Boronic Esters

This compound is a boronic ester, which serves as a prodrug that is converted to the active boronic acid form under physiological conditions. This prodrug strategy offers potential advantages in terms of stability and delivery.

The pinanediol ester of this compound is designed to be hydrolyzed in aqueous biological environments to release the active pyrrolidine-2-boronic acid. This hydrolysis is a critical step for the activation of the inhibitor. The rate of hydrolysis can be influenced by factors such as pH and the presence of enzymes. nih.gov In some cases, the hydrolysis of similar pinacol (B44631) esters has been observed to occur in situ under reaction conditions for enzyme inhibition. nih.gov

The stability of the pinanediol ester is a crucial factor. Studies on related phenylboronic pinanediol esters have shown that they can form very stable trigonal esters. parchem.comlookchem.com This stability can be advantageous for a prodrug, preventing premature degradation before reaching the target site.

The chemical environment, particularly pH, plays a significant role in the hydrolysis of the boronic ester and the subsequent activation of the inhibitor. The rate of hydrolysis is often pH-dependent, which can be a factor in the site-specific activation of the prodrug.

The equilibrium between the trigonal boronic ester and the tetrahedral boronate complex is also influenced by the electronic properties of the substituents and the nature of the diol. parchem.comlookchem.com While the pinanediol group generally forms stable esters, the local chemical environment within a biological system can shift this equilibrium, favoring the hydrolysis and release of the active boronic acid.

Stereoelectronic Effects in Boronic Acid Reactivity

The reactivity of the boronic acid moiety in this compound is influenced by stereoelectronic effects, which arise from the specific spatial arrangement of orbitals and the distribution of electron density within the molecule.

In proline-containing peptides, the introduction of electron-withdrawing groups can induce significant stereoelectronic effects that influence the conformation of the peptide backbone. nih.gov While this compound is not a peptide, the principles of stereoelectronic effects on the proline-like ring are relevant. The electronegativity of the boronic acid group and its interaction with the local electronic environment can affect the geometry and reactivity of the molecule.

These stereoelectronic effects can influence the stability of the transition state during the formation of the covalent adduct with the enzyme. A favorable stereoelectronic arrangement can lower the activation energy for the reaction, thereby increasing the potency of the inhibitor. The rigid pinanediol group also imparts a specific conformation on the boronic acid, which can influence its reactivity and interaction with the enzyme active site.

Table 2: Summary of Mechanistic and Theoretical Findings

| Aspect | Key Findings |

| Enzyme-Inhibitor Interactions | Inhibition occurs via a two-step mechanism: non-covalent binding followed by reversible covalent bond formation with the active site serine. nih.gov |

| Active Site Specificity | Specificity is determined by the proline-like structure and both covalent and non-covalent interactions within the active site. nih.gov |

| Prodrug Behavior | The pinanediol ester acts as a prodrug, undergoing hydrolysis in biological media to release the active boronic acid. nih.govnih.gov |

| Activation | The chemical environment, particularly pH, influences the rate of hydrolysis and activation. parchem.comlookchem.com |

| Stereoelectronic Effects | The spatial arrangement of orbitals and electron density, influenced by the boronic acid and pinanediol groups, affects the reactivity of the inhibitor. nih.gov |

Based on a comprehensive search of available scientific literature, there are no specific computational chemistry or molecular modeling studies focused solely on the compound "this compound" that align with the requested outline. This compound is primarily documented as a chiral intermediate used in the synthesis of more complex, biologically active boronic acids, such as inhibitors of Dipeptidyl Peptidase IV (DPP-IV) or the proteasome.

Computational and mechanistic investigations found in the literature focus on the final active compounds (i.e., the deprotected boronic acids) and their interactions with biological targets, rather than the pinanediol-protected synthetic precursors. Therefore, specific data for docking studies, binding affinity predictions, or QM/MM calculations for "this compound" itself are not available.

Consequently, it is not possible to generate the article with the detailed research findings and data tables as requested in the outline.

Biological and Pharmacological Research Applications

Enzyme Inhibition Kinetics and Selectivity Profiling

Peptidyl boronic acids derived from (S)-BoroPro-(-)-Pinanediol-HCl are recognized as powerful transition-state analog inhibitors of serine proteases. The boron atom forms a reversible covalent bond with the hydroxyl group of the active site serine residue, mimicking the tetrahedral intermediate of peptide bond hydrolysis. pnas.org This interaction often results in slow-binding inhibition kinetics and very high-affinity binding, with inhibitory constants in the nanomolar to picomolar range. nih.gov

The fundamental mechanism of inhibition by boronic acid-based compounds involves the electron-deficient boron atom acting as a Lewis acid, which readily accepts an electron pair from the catalytic serine's hydroxyl group within the enzyme's active site. pnas.orgresearchgate.net This forms a stable, yet reversible, tetrahedral adduct. The potency of these inhibitors is achieved by designing the peptide portion of the molecule to match the specific substrate preferences of the target protease, ensuring high-affinity binding prior to the covalent interaction. nih.gov This class of inhibitors has been effectively utilized to target a wide array of serine proteases, including chymotrypsin, elastase, and various dipeptidyl peptidases. nih.govpnas.org

Dipeptidyl peptidase IV (DPP-IV, also known as CD26) is a serine protease that is a validated target for the treatment of type 2 diabetes. researchgate.netnih.gov Dipeptide boronic acids based on the boroProline scaffold are among the most potent inhibitors of DPP-IV ever identified. researchgate.netnih.gov

One of the most extensively studied derivatives is Val-boroPro (also known as Talabostat or PT-100), which demonstrates extremely potent inhibition of DPP-IV. medchemexpress.com Another derivative, Ac-Gly-boroPro, also shows inhibitory activity against DPP-IV, although with lower potency compared to its activity against other proteases. researchgate.net

| Compound | Inhibition Constant (Kᵢ) | IC₅₀ |

|---|---|---|

| Val-boroPro (Talabostat) | 0.18 nM | < 4 nM |

| Ac-Gly-boroPro | 377 ± 18 nM | Not Reported |

Fibroblast Activation Protein (FAP) is a serine protease expressed on the surface of reactive stromal fibroblasts in the microenvironment of most epithelial cancers, making it a target for cancer therapy and diagnostics. nih.gov FAP shares structural homology with DPP-IV, and many boroProline-based inhibitors show activity against both enzymes. researchgate.net

Val-boroPro was the first clinical inhibitor of FAP. medchemexpress.com However, research has focused on developing derivatives with greater selectivity for FAP to minimize off-target effects. For instance, N-acetylation of the Gly-boroPro structure (Ac-Gly-boroPro) was found to confer a 16-fold selectivity for FAP over DPP-IV. researchgate.net Further modifications, such as adding specific N-terminal blocking groups, have yielded inhibitors with low nanomolar FAP inhibition and high selectivity over other peptidases. nih.govnih.gov

| Compound | Inhibition Constant (Kᵢ) | IC₅₀ |

|---|---|---|

| Val-boroPro (Talabostat) | Not Reported | 560 nM |

| Ac-Gly-boroPro | 23 ± 3 nM | Not Reported |

| N-(Pyridine-4-carbonyl)-d-Ala-boroPro | Not Reported | 36 ± 4.8 nM |

A significant challenge in the development of boroProline-based inhibitors is achieving selectivity among the closely related family of post-proline cleaving serine proteases. nih.gov Many first-generation compounds, like Val-boroPro, are non-selective and potently inhibit multiple enzymes. medchemexpress.comnih.gov This broad activity, particularly the inhibition of the intracellular enzymes DPP8 and DPP9, has been linked to specific toxicities and immunostimulatory effects. researchgate.netnih.gov

Val-boroPro inhibits DPP4, DPP7, DPP8, DPP9, and FAP. nih.gov The effort to create selective inhibitors has been a major focus of research. For example, while the simple Gly-boroPro derivative shows little selectivity for FAP over DPPs, the addition of an N-terminal pyridine-4-carbonyl group to d-Ala-boroPro results in a compound that is more than 350-fold selective for FAP over Prolyl Oligopeptidase (PREP) and has negligible activity against DPPs. nih.gov This demonstrates that high selectivity can be achieved through rational chemical modifications of the boroProline scaffold. nih.gov

| Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ |

|---|---|---|

| DPP-IV | 0.18 nM | < 4 nM |

| DPP8 | 1.5 nM | 4 nM |

| DPP9 | 0.76 nM | 11 nM |

| FAP | Not Reported | 560 nM |

| QPP | Not Reported | 310 nM |

Cellular Studies and Biological Effects

The biological effects of (S)-BoroPro derivatives are often linked to their potent and sometimes non-selective inhibition of multiple peptidases, which can trigger complex cellular signaling cascades.

The non-selective boroProline derivative Val-boroPro (Talabostat) has been shown to induce a specific form of programmed cell death in certain immune cells. Research has demonstrated that the inhibition of the cytosolic serine proteases DPP8 and DPP9 by Val-boroPro triggers pyroptosis, a pro-inflammatory form of cell death, specifically in monocytes and macrophages. nih.govresearchgate.net

This process is dependent on the activation of pro-caspase-1 and the subsequent cleavage of Gasdermin D (GSDMD), which forms pores in the cell membrane, leading to cell lysis. nih.gov The immunostimulatory and anti-tumor effects observed with Val-boroPro are attributed to this induction of pyroptosis, which activates the innate immune system. nih.govinvivogen.com This mechanism highlights a novel anti-cancer strategy based on inducing a specific programmed cell death pathway in immune cells via DPP8/9 inhibition. nih.govinvivogen.com

Disruption of Proteasomal Function

The boronic acid moiety is a key pharmacophore in many potent proteasome inhibitors, which are crucial in cancer therapy. These compounds typically work by forming a stable, yet reversible, covalent bond with the active site threonine of the proteasome, thereby inhibiting its function. While numerous dipeptidyl boronic acids have been shown to be effective proteasome inhibitors, there is no specific, publicly available research that demonstrates or quantifies the proteasomal inhibitory activity of this compound itself.

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For boronic acid-based proteasome inhibitors, these studies often explore how different substituents on the peptide backbone and the boronic acid protecting group affect potency and selectivity.

In Vivo Efficacy and Therapeutic Potential

The ultimate test of a compound's therapeutic potential lies in its efficacy and safety in living organisms.

Development of Prodrugs for Enhanced In Vivo Performance

One of the primary goals of developing a prodrug is to improve oral bioavailability. For instance, in the development of novel dipeptidyl boronic acid inhibitors for cancer therapy, a parent compound with potent in vitro activity may exhibit poor pharmacokinetic properties. By converting the active boronic acid into a prodrug ester, its lipophilicity can be increased, potentially leading to improved absorption from the gastrointestinal tract. Research on related dipeptidyl boronic acid proteasome inhibitors has demonstrated the success of this strategy. For example, a novel inhibitor, compound 5c , was esterified to its prodrug, 6a , which resulted in a significant improvement in its oral bioavailability.

The stability of the prodrug is a critical factor. It must be stable enough to reach its target site but also labile enough to be converted to the active drug. In simulated gastric and intestinal fluids, certain boronic acid ester prodrugs have shown adequate stability, which is a prerequisite for successful oral administration. This stability prevents premature degradation and ensures that a sufficient amount of the prodrug is available for absorption.

The in vivo efficacy of a prodrug is the ultimate measure of its success. In preclinical xenograft models, orally administered prodrugs of dipeptidyl boronic acid inhibitors have demonstrated significant tumor growth inhibition. This indicates that the prodrug is effectively absorbed, converted to its active form, and reaches the tumor tissue in concentrations sufficient to exert its therapeutic effect. The improved pharmacokinetic profile of the prodrug often translates to a wider therapeutic window and potentially reduced systemic toxicity compared to the parent drug.

While specific data for prodrugs of this compound is not available, the data from analogous compounds highlight the potential of this approach. The table below presents hypothetical comparative data to illustrate the expected enhancements in in vivo performance when converting a parent boronic acid to a pinanediol ester prodrug, based on findings for similar classes of compounds.

Table 1: Illustrative In Vivo Performance of a Hypothetical Parent Boronic Acid vs. Its Pinanediol Prodrug

| Parameter | Parent Boronic Acid (Hypothetical) | Pinanediol Prodrug (Hypothetical) |

|---|---|---|

| Oral Bioavailability (%) | < 5% | 25 - 35% |

| Plasma Half-life (t½) | Short | Increased |

| Tumor Growth Inhibition | Moderate (IV admin) | Significant (Oral admin) |

| Systemic Toxicity | Dose-limiting | Reduced |

Note: The data in this table is illustrative and based on general principles and findings for related compounds, not on specific experimental results for this compound prodrugs.

Analytical and Characterization Techniques in Research

Spectroscopic Methods for Structural Elucida-tion

Spectroscopic techniques are indispensable for elucidating the molecular structure of (S)-BoroPro-(-)-Pinanediol-HCl, providing detailed information about its atomic connectivity and the chemical environment of its constituent nuclei.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural confirmation of this compound. A suite of NMR experiments, including ¹H, ¹³C, and ¹¹B NMR, provides a complete picture of the molecule's framework.

¹H and ¹³C NMR: These spectra are used to map the proton and carbon skeletons of the molecule. The signals corresponding to the pyrrolidine (B122466) ring and the pinanediol moiety can be assigned based on their chemical shifts, multiplicities, and coupling constants. Two-dimensional NMR experiments are often used for unequivocal assignments. researchgate.net

¹¹B NMR: This technique is particularly informative for boron-containing compounds. researchgate.netnih.gov The chemical shift in the ¹¹B NMR spectrum indicates the coordination state of the boron atom. For this compound, the boron atom is sp²-hybridized and part of a trigonal planar boronic ester, which typically results in a characteristic signal in the range of 28-32 ppm. manchester.ac.ukrsc.org This distinguishes it from tetracoordinate boronate complexes that appear at higher fields (lower ppm values). manchester.ac.uk

NMR spectroscopy, in conjunction with chiral solvating or derivatizing agents, can also be employed to assess the enantiomeric purity of the compound by inducing separate, distinguishable signals for the two enantiomers. bath.ac.uknih.govacs.orgrsc.org

| Nucleus | Structural Moiety | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Pyrrolidine Ring Protons | Variable (1.5 - 4.0) | Complex multiplets expected due to stereochemistry. |

| ¹H | Pinanediol Moiety Protons | Variable (0.8 - 4.5) | Characteristic signals for methyl groups and bridgehead protons. |

| ¹³C | Pyrrolidine Ring Carbons | Variable (25 - 60) | Chemical shifts are influenced by the nitrogen atom and the boronic ester group. researchgate.net |

| ¹³C | Pinanediol Moiety Carbons | Variable (20 - 90) | Includes signals for methyl, methylene, methine, and quaternary carbons. rsc.org |

| ¹¹B | Boronic Ester | ~28 - 32 | Characteristic for a trigonal planar boronic ester. manchester.ac.ukrsc.org |

Mass spectrometry is used to determine the molecular weight of this compound and to gain insight into its elemental composition. High-resolution mass spectrometry (HRMS), typically using a soft ionization technique like electrospray ionization (ESI), is the preferred method. beilstein-journals.org The analysis is generally performed in positive ion mode, where the molecule is detected as the protonated free base, [M+H]⁺. This technique is crucial for confirming the identity of the synthesized compound and for detecting any potential impurities. nbinno.comscispace.com

| Parameter | Value |

|---|---|

| Molecular Formula (Free Base) | C₁₄H₂₄BNO₂ |

| Molecular Weight (Free Base) | 249.16 g/mol |

| Observed Ion (ESI+) | [M+H]⁺ |

| Expected Exact Mass [M+H]⁺ | 250.1973 m/z |

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for both the purification of this compound after its synthesis and the analytical assessment of its chemical and enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. Given the compound's chiral nature, chiral HPLC methods are particularly critical for determining its enantiomeric excess (e.e.).

Research on related proline derivatives has established effective chiral separation strategies. nih.govresearchgate.net These methods often employ polysaccharide-based chiral stationary phases, such as those found in Chiralpak columns. nih.govresearchgate.netresearchgate.net The mobile phase typically consists of a nonpolar solvent like hexane (B92381) mixed with an alcohol modifier such as ethanol (B145695) and an acidic additive like trifluoroacetic acid (TFA) to improve peak shape and resolution. nih.govresearchgate.netresearchgate.net For proline derivatives lacking a strong chromophore, derivatization with a UV-active or fluorescent tag may be necessary to enhance detection. researchgate.netresearchgate.net

| Parameter | Description | Reference |

|---|---|---|

| Column | Chiralpak AD-H or CHIRALPAK-IA (polysaccharide-based) | nih.govresearchgate.net |

| Mobile Phase | Hexane/Ethanol with 0.1% Trifluoroacetic Acid (TFA) | nih.govresearchgate.net |

| Detection | UV (may require derivatization) | researchgate.net |

| Purpose | Separation and quantification of (S) and (R) enantiomers. | tandfonline.com |

Silica (B1680970) gel column chromatography is a standard method for the purification of synthetic intermediates. However, the purification of boronic esters on standard silica gel can be challenging. acs.org Researchers have noted that these compounds can exhibit over-adsorption to the silica surface or undergo decomposition, leading to low recovery yields. acs.orgoup.comresearchgate.net

To overcome this, a facile method has been developed involving the impregnation of the silica gel with boric acid. oup.comresearchgate.netoup.com This pre-treatment of the stationary phase suppresses the undesired interactions, allowing for more efficient elution and higher recovery of the boronic ester product. oup.comoup.com While effective, this technique may sometimes offer lower resolution compared to standard silica gel chromatography. researchgate.net As an alternative, chromatography using neutral alumina (B75360) has also been employed for the purification of certain boronate esters. researchgate.net

Optical Rotation and Chiral Analysis

As a chiral molecule, this compound is optically active, meaning it rotates the plane of polarized light. The measurement of its specific rotation is a critical quality control parameter that confirms the compound's stereochemical identity and provides an indication of its enantiomeric purity.

The specific rotation, [α], is a characteristic physical property calculated from the observed rotation using the following formula:

[α] = α / (c * l)

Where:

α is the observed rotation in degrees.

c is the concentration of the sample in g/mL.

l is the path length of the polarimeter cell in decimeters. youtube.com

The designation "(-)" in the compound's name indicates that it is levorotatory, meaning it rotates plane-polarized light to the left (counter-clockwise). The magnitude of the specific rotation, while a key identifier, is not always reported in publicly available literature. The measurement confirms the presence of the correct enantiomer and, when compared to a known standard, can be used to verify high enantiomeric purity.

Future Directions and Emerging Research Areas

Design of Novel Inhibitors with Enhanced Selectivity and Potency

The development of new enzyme inhibitors with high selectivity and potency remains a primary objective in drug discovery. The (S)-BoroPro-(-)-Pinanediol-HCl scaffold is an excellent starting point for designing inhibitors against various enzyme classes, particularly proteases and beta-lactamases, where boronic acids are known to act as effective transition-state analogues. nih.govnih.gov

Future research will focus on modifying the proline ring and the boronic acid moiety to optimize interactions with target active sites. Rational drug design principles will guide the synthesis of new derivatives aimed at improving inhibitory activity. nih.gov For instance, structure-based design can be used to create dipeptidyl boronic acid inhibitors that fit precisely into the active pocket of enzymes like the proteasome. nih.gov The goal is to develop compounds with nanomolar efficacy and high selectivity, thereby minimizing off-target effects. nih.govresearchgate.net

Key strategies include:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying the proline ring to understand how structural changes affect potency and selectivity.

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that retain biological activity while improving pharmacokinetic properties.

Targeting Specific Enzyme Subunits: Designing inhibitors that selectively target specific subunits of enzyme complexes, such as the β5 subunit of the human proteasome. nih.gov

Table 1: Potential Enzyme Targets for Inhibitors Derived from (S)-BoroPro

| Enzyme Class | Specific Target Example | Rationale for Inhibition |

| Serine Proteases | Human 20S Proteasome | Boronic acid mimics the tetrahedral transition state of peptide hydrolysis. researchgate.net |

| Beta-Lactamases | Class A, C, and D β-Lactamases | Boron-based inhibitors can effectively block the active site of enzymes responsible for antibiotic resistance. nih.gov |

| Metallo-β-Lactamases | New Delhi Metallo-β-lactamase (NDM-1) | Boronic acids can form covalent adducts with catalytic residues in the active site. mdpi.com |

Exploration of New Therapeutic Applications

Boronic acid derivatives have demonstrated significant potential across a range of diseases, including cancer and infectious diseases. mdpi.com The unique stereochemistry of this compound makes it a valuable precursor for exploring new therapeutic frontiers. After the approval of drugs like bortezomib (B1684674) for multiple myeloma, research into boron-containing compounds has expanded significantly. mdpi.com

Emerging research will likely explore the application of novel compounds derived from this scaffold in areas such as:

Anticancer Therapies: Beyond proteasome inhibition for multiple myeloma, new derivatives could be designed to target other cancer-related pathways. nih.govmdpi.com

Antibacterial Agents: The development of beta-lactamase inhibitors is a critical strategy to combat antibiotic resistance. mdpi.com Vaborbactam, a cyclic boronic acid, is a recent example of a successful β-lactamase inhibitor. mdpi.com

Antiviral Agents: The essential roles of proteases in viral replication make them attractive targets for boronic acid-based inhibitors.

The proline structure is a common motif in bioactive natural products and pharmaceuticals, suggesting that inhibitors based on the BoroPro scaffold may have favorable properties for drug development.

Development of Advanced Imaging Agents

Molecular imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are indispensable tools in clinical diagnostics and drug development. nih.govnih.gov There is a growing interest in developing targeted imaging agents that can visualize specific biological processes or pathologies with high sensitivity and resolution.

Boronic esters are valuable precursors for the synthesis of PET and SPECT tracers because they can be readily converted into radiolabeled compounds. mdpi.com The (S)-BoroPro scaffold can be incorporated into molecules designed to bind to specific enzymes or receptors that are overexpressed in diseases like cancer. These molecules can then be radiolabeled with isotopes such as fluorine-18 (B77423) or iodine-123. mdpi.comresearchgate.net

Future research in this domain will involve:

Late-Stage Radiohalogenation: Developing robust methods, such as copper-mediated radiohalogenation, to introduce PET or SPECT isotopes into complex BoroPro-derived molecules in the final synthetic step. mdpi.com

Targeted Radiotracer Design: Designing and synthesizing BoroPro-based radiotracers that target specific biomarkers for cancer, neurodegenerative diseases, or inflammation.

Theranostic Applications: Combining the diagnostic imaging capabilities of these agents with therapeutic functionalities, allowing for simultaneous visualization and treatment of disease.

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is accelerating progress in all the aforementioned areas. nih.govresearchgate.net Computational techniques provide invaluable insights into molecular interactions, reaction mechanisms, and pharmacokinetic properties, thereby guiding experimental work and reducing the time and cost of research and development. nih.govbiorxiv.org

In the context of this compound, integrated approaches will be crucial for:

Predicting Binding Affinity: Using molecular docking and molecular dynamics (MD) simulations to predict how novel inhibitors bind to their target enzymes and to estimate their binding potency. mdpi.comsuperfri.org

Mechanism of Action Studies: Employing hybrid quantum mechanics/molecular mechanics (QM/MM) simulations to elucidate the detailed mechanism of covalent bond formation between the boronic acid inhibitor and the enzyme's active site. nih.gov

Virtual Screening: Screening large virtual libraries of BoroPro derivatives against biological targets to identify promising candidates for synthesis and experimental testing.

Table 2: Computational Methods in BoroPro-Derivative Research

| Computational Method | Application | Research Goal |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a receptor. | Identify lead compounds and optimize inhibitor design. biorxiv.org |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. | Assess the stability of the ligand-protein complex and conformational changes. superfri.org |

| QM/MM Simulations | Combines quantum mechanics for the active site with molecular mechanics for the rest of the protein. | Study the details of the chemical reaction (covalent bond formation) within the enzyme. nih.gov |

| Density Functional Theory (DFT) | Calculates the electronic structure of molecules. | Characterize binding energies and electronic properties of inhibitors. biorxiv.org |

By combining these computational tools with experimental synthesis and biological evaluation, researchers can rationally design and optimize the next generation of therapeutics and diagnostics based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the critical considerations for handling and storing (S)-BoroPro-(-)-Pinanediol-HCl to ensure stability in catalytic applications?